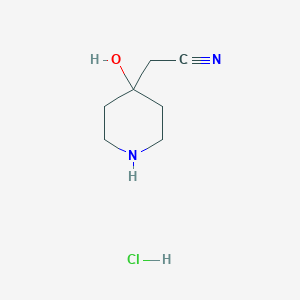

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride is a chemical compound with the molecular formula C7H12N2O·HCl. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various scientific research applications. This compound is known for its potential use in the synthesis of pharmaceuticals and other biologically active molecules.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride typically involves the reaction of 4-hydroxypiperidine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity. The hydrochloride salt form is achieved by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced analytical techniques ensures the quality and consistency of the compound.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Development

The compound is often utilized in the synthesis of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of 2-(4-Hydroxypiperidin-4-yl)acetonitrile have been explored for their potential as antagonists or agonists at various receptors, including those involved in pain modulation and neurological disorders.

Case Study: Kv1.3 Potassium Channel Blockers

In a study investigating Kv1.3 potassium channels, compounds derived from 2-(4-Hydroxypiperidin-4-yl)acetonitrile were synthesized and evaluated for their blocking activity. The results indicated that certain derivatives exhibited significant potency, suggesting their potential therapeutic use in conditions such as autoimmune diseases where Kv1.3 plays a role .

Structure-Activity Relationship (SAR) Studies

2.1 Exploration of Analogues

The compound serves as a core structure in SAR studies aimed at understanding how different substituents affect biological activity. By systematically varying the groups attached to the piperidine ring, researchers can identify key interactions that enhance or diminish activity against specific targets.

Data Table: Structure-Activity Relationships

Neuropharmacology

3.1 Central Nervous System Effects

Research has indicated that derivatives of 2-(4-Hydroxypiperidin-4-yl)acetonitrile may influence neurotransmitter systems, particularly through modulation of receptor activity related to dopamine and serotonin pathways. This suggests potential applications in treating neuropsychiatric disorders.

Case Study: Dopamine Receptor Modulation

A study focused on the effects of a specific derivative on dopamine receptor subtypes demonstrated its ability to selectively bind and modulate these receptors, leading to improved outcomes in animal models of depression . This highlights the compound's versatility in developing treatments for mental health conditions.

Mécanisme D'action

The mechanism of action of 2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperidine: A basic six-membered heterocyclic amine.

4-Hydroxypiperidine: A hydroxylated derivative of piperidine.

2-(4-Hydroxypiperidin-4-yl)ethanol: A similar compound with an ethanol group instead of a nitrile group.

Uniqueness

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Activité Biologique

2-(4-Hydroxypiperidin-4-yl)acetonitrile hydrochloride, also known by its chemical identifier and CAS number 2093980-11-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H12N2O·HCl

- Molecular Weight : 188.64 g/mol

- Structure : The compound features a piperidine ring with a hydroxyl group and acetonitrile moiety, contributing to its unique biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.

- CNS Activity : The compound may interact with neurotransmitter systems, indicating possible applications in neuropharmacology.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition : It has been suggested that this compound may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

Case Studies and Experimental Data

- Antibacterial Activity :

- CNS Activity :

- Toxicological Profile :

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Antibacterial IC50 (µM) | CNS Activity | Toxicity Level |

|---|---|---|---|

| This compound | <10 | Moderate | Low |

| Compound A (similar structure) | <5 | High | Moderate |

| Compound B (similar structure) | <15 | Low | High |

Propriétés

IUPAC Name |

2-(4-hydroxypiperidin-4-yl)acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,1-3,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTFGTWXHXGSLCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CC#N)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.